molecular formula C10H19NO B13481331 Rel-(1R,3S)-3-cyclobutoxycyclohexan-1-amine

Rel-(1R,3S)-3-cyclobutoxycyclohexan-1-amine

Katalognummer: B13481331
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: XQZUYSFOZSBNNY-SCZZXKLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a cyclobutoxy group and an amine group, making it an interesting subject for stereochemical studies and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclobutoxy group: This step often involves nucleophilic substitution reactions where a cyclobutyl halide reacts with a cyclohexanol derivative.

Industrial Production Methods

Industrial production of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of bases or nucleophiles.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and processes, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid
  • rac-(1R,3S)-3-(tert-butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid

Uniqueness

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

(1R,3S)-3-cyclobutyloxycyclohexan-1-amine

InChI

InChI=1S/C10H19NO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h8-10H,1-7,11H2/t8-,10+/m1/s1

InChI-Schlüssel

XQZUYSFOZSBNNY-SCZZXKLOSA-N

Isomerische SMILES

C1C[C@H](C[C@H](C1)OC2CCC2)N

Kanonische SMILES

C1CC(C1)OC2CCCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.